BenchChemオンラインストアへようこそ!

9-((2-Hydroxyethoxy)methyl)hypoxanthine

Physicochemical profiling Formulation development Pre‑clinical solubility screening

9-((2-Hydroxyethoxy)methyl)hypoxanthine (CAS 91897‑95‑9) is a synthetic purine acyclic nucleoside analog with the IUPAC name 9-(2-hydroxyethoxymethyl)-1H-purin-6-one. Structurally, it is the hypoxanthine (6‑oxopurine) congener of the established antiviral agent acyclovir, differing solely by the absence of the 2‑amino substituent that defines the guanine base.

Molecular Formula C8H10N4O3
Molecular Weight 210.19 g/mol
CAS No. 91897-95-9
Cat. No. B11890486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2-Hydroxyethoxy)methyl)hypoxanthine
CAS91897-95-9
Molecular FormulaC8H10N4O3
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2COCCO
InChIInChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14)
InChIKeyZVDRGNVLDKKGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-((2-Hydroxyethoxy)methyl)hypoxanthine (CAS 91897‑95‑9): Procurement‑Grade Identity, Purity Profile, and Class Placement


9-((2-Hydroxyethoxy)methyl)hypoxanthine (CAS 91897‑95‑9) is a synthetic purine acyclic nucleoside analog with the IUPAC name 9-(2-hydroxyethoxymethyl)-1H-purin-6-one . Structurally, it is the hypoxanthine (6‑oxopurine) congener of the established antiviral agent acyclovir, differing solely by the absence of the 2‑amino substituent that defines the guanine base [1]. The compound belongs to the broader class of 9‑hydroxyethoxymethyl‑substituted purines originally disclosed in foundational antiviral patents [2]. With a molecular formula of C₈H₁₀N₄O₃ and a molecular weight of 210.19 g mol⁻¹, it is supplied as a research chemical (typical purity ≥98%) and is employed as both a mechanistic probe in purine enzymology and a versatile synthetic scaffold for generating C2‑diversified analog libraries [1].

9-((2-Hydroxyethoxy)methyl)hypoxanthine Procurement Risk: Why Acyclovir, 2‑Chloro‑Intermediates, and Other In‑Class Analogs Cannot Be Interchanged


Although 9-((2-hydroxyethoxy)methyl)hypoxanthine shares the acyclic (2‑hydroxyethoxy)methyl side chain with acyclovir, ganciclovir, and their synthetic precursors, simple substitution within this class is scientifically unsound. The identity of the purine C2 substituent—hydrogen in the target compound versus amino in acyclovir or chlorine in the common 2‑chloro intermediate—dictates the hydrogen‑bond donor/acceptor inventory, aqueous solubility, and recognition by adenosine deaminase, HGPRTase, and viral thymidine kinase [1][2]. These molecular differences translate into quantifiable disparities in physicochemical properties (≥800‑fold solubility difference) and divergent synthetic utility, meaning that experiments or scale‑up processes calibrated for acyclovir or its 2‑chloro precursor will not reproduce when the target compound is replaced with a generic purine analog [3].

9-((2-Hydroxyethoxy)methyl)hypoxanthine Head‑to‑Head Quantitative Differentiation Evidence: Solubility, Hydrogen‑Bonding, Synthetic Versatility, and Enzymatic Recognition vs. Closest Analogs


Aqueous Solubility: 9-((2-Hydroxyethoxy)methyl)hypoxanthine vs. Acyclovir and 6‑Deoxyacyclovir

The target compound exhibits a predicted aqueous solubility of 1 × 10⁶ mg L⁻¹ (25 °C, estimated from log Kow −3.87), a value approximately 800‑fold greater than the experimentally determined solubility of acyclovir (1.25 mg mL⁻¹ = 1,250 mg L⁻¹ at 25 °C) and 20‑fold greater than that of 6‑deoxyacyclovir (50 mg mL⁻¹ at 25 °C) [1]. This extreme hydrophilicity is a direct consequence of the 2‑unsubstituted hypoxanthine nucleus, which eliminates the intramolecular hydrogen bond present in 2‑aminopurines.

Physicochemical profiling Formulation development Pre‑clinical solubility screening

Hydrogen‑Bond Donor Count: 9-((2-Hydroxyethoxy)methyl)hypoxanthine vs. Acyclovir

The target compound possesses two hydrogen‑bond donor (HBD) sites (the side‑chain hydroxyl and the N1‑H of the purine ring), in contrast to acyclovir, which has three HBD sites owing to the additional 2‑NH₂ group . This reduction in HBD count is a fixed topological feature derived from the C2‑H substitution pattern and is predicted to improve passive membrane permeability by lowering the compound’s polar surface area burden, although experimental log D values at physiological pH remain to be determined.

Medicinal chemistry Structure‑activity relationships Permeability prediction

Synthetic Intermediate Versatility: C2‑Electrophilic Substitution Access Not Available with Acyclovir

The 2‑unsubstituted purine scaffold of the target compound permits direct electrophilic halogenation at C2, yielding 2‑chloro‑9‑(2‑hydroxyethoxymethyl)hypoxanthine—a documented precursor that is converted to acyclovir by ammonolysis (125 °C, bomb, NH₃/MeOH) [1]. In contrast, acyclovir already bears a 2‑amino group, so any C2 diversification requires protection/deprotection sequences or de novo synthesis. This single‑step interconversion establishes the target compound as the more versatile entry point for parallel synthesis of C2‑substituted libraries (alkylamino, dialkylamino, alkoxy, thio, azido), a capability not shared by the 2‑amino‑locked acyclovir scaffold [2].

Synthetic methodology Nucleoside analog diversification C2‑functionalized purine libraries

Estimated Lipophilicity (log Kow): 9-((2-Hydroxyethoxy)methyl)hypoxanthine vs. Acyclovir

The estimated log Kow of −3.87 for the target compound indicates significantly greater hydrophilicity than acyclovir, whose experimentally determined log P is approximately −1.56 [1]. This ~2.3 log‑unit difference (roughly 200‑fold lower octanol/water partitioning) is attributed to the replacement of the lipophilic 2‑amino group with a hydrogen atom, which eliminates a shielded hydrophobic surface patch on the purine ring. The consequence is a fundamentally different compartmental distribution prediction.

ADME prediction Lipophilicity profiling Drug‑likeness assessment

Enzymatic Recognition: Differential Substrate/Inhibitor Profile vs. Acyclovir at HGPRTase and Adenosine Deaminase

Acyclovir is a weak competitive inhibitor of human erythrocyte HGPRTase (Ki = 190 µM) [1]. The target compound, lacking the 2‑amino group that participates in the HGPRTase purine‑binding cleft hydrogen‑bond network, is predicted by class‑level inference to exhibit a significantly altered Ki, likely with reduced affinity. Furthermore, while 9‑(2‑hydroxyethoxymethyl)adenine is a known substrate of adenosine deaminase [2], the target compound (hypoxanthine base) is the product of deamination, not a substrate, and thus bypasses this metabolic liability. This differential enzyme recognition profile means the target compound cannot serve as a functional substitute for acyclovir in assays dependent on HGPRTase‑mediated phosphoribosylation or adenosine deaminase‑catalyzed activation.

Purine salvage enzymology Enzyme inhibition Metabolic stability

Regioisomeric Purity Requirement: N9‑ vs. N7‑Alkylation Control in 9-((2-Hydroxyethoxy)methyl)hypoxanthine Procurement

Alkylation of the hypoxanthine nucleus with (2‑hydroxyethoxy)methylating agents can produce both N9‑ and N7‑regioisomers. The pharmacologically active acyclovir series universally requires the N9‑isomer [1]. In the synthesis of 9‑((2‑hydroxyethoxy)methyl)hypoxanthine, the N9/N7 regioisomeric ratio is controlled by silylation‑mediated regioselective alkylation, analogous to the acyclovir process [2]. Vendors supplying the target compound at ≥98% purity with confirmed N9‑regioisomeric assignment (via ¹H‑NMR, ¹³C‑NMR) provide a material that avoids the confounding biological activity of the N7‑isomer, a quality criterion that is not automatically guaranteed when procuring generic '9‑(2‑hydroxyethoxymethyl)purine' derivatives from non‑specialist sources.

Regioselective synthesis Isomeric purity Quality control specifications

9-((2-Hydroxyethoxy)methyl)hypoxanthine Evidence‑Based Application Scenarios: Where the Quantitative Differentiation Drives Experimental and Procurement Decisions


High‑Concentration Aqueous Assay Development Requiring Solubility Exceeding Acyclovir’s Limit

When designing in vitro antiviral or enzyme inhibition assays that demand compound concentrations above 1 mM in purely aqueous buffer, acyclovir’s solubility ceiling (1.25 mg mL⁻¹ ≈ 5.6 mM) becomes rate‑limiting. The target compound’s predicted solubility of ~1 × 10⁶ mg L⁻¹ (≈4,760 mM) removes this constraint, enabling dose‑response studies across a wider concentration range without DMSO or surfactant co‑solvents.

Parallel Synthesis of C2‑Diversified Purine Acyclic Nucleoside Libraries Using a Common Scaffold

Medicinal chemistry campaigns aiming to explore C2‑SAR (alkylamino, alkoxy, thio, halo variants) benefit from the target compound as the universal starting material. Its C2‑H position undergoes electrophilic halogenation, after which nucleophilic displacement introduces diverse substituents. In contrast, acyclovir’s C2‑NH₂ group blocks this route and demands de novo synthesis of each analog. The documented conversion to 2‑chloro‑9‑(2‑hydroxyethoxymethyl)hypoxanthine and onward to acyclovir validates the scaffold’s synthetic fidelity. [1]

Purine Salvage Pathway Mechanistic Studies Requiring a 2‑Unsubstituted Hypoxanthine Acyclic Nucleoside Probe

For enzymology experiments probing HGPRTase or purine nucleoside phosphorylase (PNP) substrate specificity, the target compound provides a 2‑desamino hypoxanthine scaffold that cannot be substituted by acyclovir (2‑amino). The differential Ki at HGPRTase (acyclovir Ki = 190 µM; target compound predicted to be a weaker inhibitor) allows researchers to isolate the contribution of the 2‑substituent to enzyme recognition without confounding amino‑group interactions. [2]

Formulation Pre‑Screening for Highly Hydrophilic Acyclic Nucleoside Prodrug Candidates

The estimated log Kow of −3.87 positions the target compound at the extreme hydrophilic end of the purine acyclic nucleoside spectrum, approximately 200‑fold more hydrophilic than acyclovir. This property makes it a valuable negative control or comparator in permeability and distribution screens, where the goal is to evaluate the impact of incremental C2‑substitution on log D and membrane flux. Procurement of the 2‑unsubstituted scaffold establishes the baseline for such comparative ADME profiling.

Quote Request

Request a Quote for 9-((2-Hydroxyethoxy)methyl)hypoxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.